molecular formula C18H23N3O2 B1603854 Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate CAS No. 444620-69-3

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Cat. No. B1603854
M. Wt: 313.4 g/mol
InChI Key: NHFVAONVLCETEV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H23N3O2 . It is also known as Olaparib Impurity 7 .


Synthesis Analysis

The synthesis of Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate involves several steps . The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is characterized by a molecular formula of C18H23N3O2 . The average mass is 313.394 Da and the monoisotopic mass is 313.179016 Da .


Physical And Chemical Properties Analysis

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 476.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 90.8±0.3 cm3, and a polar surface area of 46 Å2 . The compound is characterized by 5 H-bond acceptors, 0 H-bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthetic Applications and Biological Activities

  • Synthesis of Pharmaceutical Compounds : Piperazine derivatives, including compounds structurally related to Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, have been explored for their broad spectrum of pharmaceutical applications. Scientists have developed various methods for the synthesis of piperazine and morpholine analogues due to their significant pharmacophoric activities. These derivatives show potential in the rational design of drugs for diverse therapeutic uses, highlighting the importance of this chemical scaffold in medicinal chemistry (Mohammed et al., 2015).

  • Potential in Drug Discovery : The structural motif of isoquinoline, as found in Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, has been associated with a variety of biological activities. Natural isoquinoline alkaloids and their N-oxides isolated from different plant species have exhibited antimicrobial, antibacterial, antitumor, and other activities, suggesting that compounds with isoquinoline structures could serve as important leads in drug discovery (Dembitsky et al., 2015).

  • Chemokine Receptor Antagonists : Small molecule antagonists, including those derived from piperazine, have been studied for their potential to inhibit chemokine receptors such as CCR3. These receptors are implicated in allergic diseases like asthma and allergic rhinitis. Various chemical classes of small molecule CCR3 antagonists, including piperidine and piperazine derivatives, have been described, underlining the therapeutic potential of piperazine derivatives in treating allergic inflammation (Willems & IJzerman, 2009).

properties

IUPAC Name

tert-butyl 4-isoquinolin-5-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFVAONVLCETEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610482
Record name tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

CAS RN

444620-69-3
Record name tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromoisoquinoline (1.37 g) from Step 1 was dissolved in 10 mL of toluene. To this solution was added palladium acetate (74 mg), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (205 mg), 1-(tert-butoxycarbonyl)piperazine (1.29 g) and sodium tert-butoxide (885 mg). This reaction mixture was heated to 100° C. for 8 hours and then allowed to cool to room temperature. The cooled reaction mix was diluted with ethyl acetate (EtOAc) and washed with water, and the organic layer was separated, dried over magnesium sulfate (MgSO4), and concentrated in vacuo. The resulting residue was chromatographed to yield 4-isoquinoline-5-yl-piperazine-1-carboxylic acid tert-butyl ester as 1.5 g of a white solid.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
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Reaction Step One
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0 (± 1) mol
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205 mg
Type
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Reaction Step Three
Quantity
1.29 g
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reactant
Reaction Step Three
Quantity
885 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The product from step (a) above (209 mg, 0.75 mmol) and 1-BOC-piperazine (210 mg, 1.1 mmol, Aldrich) was reacted under the conditions of Example 132b to give the title compound as yellow amorphous solid, which was used for the next step. MS (ESI, pos. ion) m/z: 314 (M+1)
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Extracted from reaction SMILES
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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